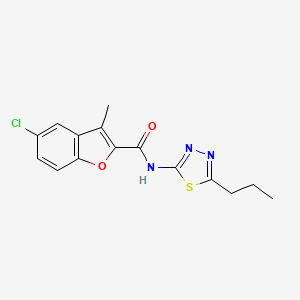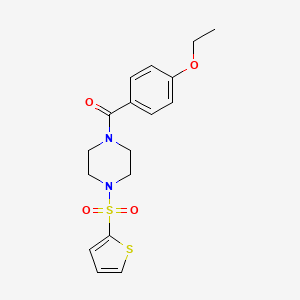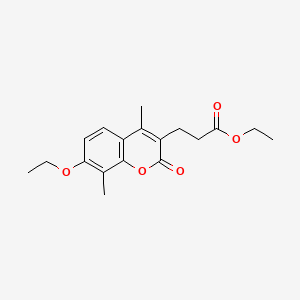
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide, also known as PMX205, is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases.
Mechanism of Action
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide works by inhibiting the activity of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, this compound can regulate these processes and potentially treat diseases such as cancer, inflammation, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various proteins involved in these processes. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines by inhibiting the activity of GSK-3β. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by regulating the expression of various genes involved in glucose metabolism.
Advantages and Limitations for Lab Experiments
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also shown to have low toxicity in animal studies. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
For 5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide research include studying it in combination with other treatments and modifying it to improve its properties.
Synthesis Methods
The synthesis of 5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 5-propyl-1,3,4-thiadiazol-2-amine with 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base. The resulting product is then treated with ammonia to yield this compound.
Scientific Research Applications
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has been studied for its potential in treating various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In diabetes research, this compound has shown to improve glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-3-4-12-18-19-15(22-12)17-14(20)13-8(2)10-7-9(16)5-6-11(10)21-13/h5-7H,3-4H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKSUNXFBKSLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)

![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5866207.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5866217.png)
![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5866221.png)

![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5866229.png)



